2-(2-methylcyclohexylidene)Acetaldehyde
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Overview
Description
2-(2-Methylcyclohexylidene)Acetaldehyde is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. This compound is characterized by a cyclohexylidene ring substituted with a methyl group and an aldehyde functional group. It is used as an intermediate in the synthesis of various chemical compounds, including aza-spirocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexylidene)Acetaldehyde can be achieved through several methods. One common approach involves the aldol condensation of 2-methylcyclohexanone with acetaldehyde under basic conditions. The reaction typically proceeds as follows:
Aldol Condensation: 2-methylcyclohexanone is reacted with acetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclohexylidene)Acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Methylcyclohexylidene)Acetic acid.
Reduction: 2-(2-Methylcyclohexylidene)Ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylcyclohexylidene)Acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including aza-spirocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohexylidene)Acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylcyclohexylidene)Acetic acid: An oxidized derivative of 2-(2-Methylcyclohexylidene)Acetaldehyde.
2-(2-Methylcyclohexylidene)Ethanol: A reduced derivative of this compound.
2-Methylcyclohexanone: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of complex organic molecules. Its ability to form Schiff bases with nucleophilic sites on proteins and enzymes distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z)-2-(2-methylcyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-4-2-3-5-9(8)6-7-10/h6-8H,2-5H2,1H3/b9-6- |
InChI Key |
OUUDWHJGEZBJPF-TWGQIWQCSA-N |
Isomeric SMILES |
CC\1CCCC/C1=C/C=O |
Canonical SMILES |
CC1CCCCC1=CC=O |
Origin of Product |
United States |
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